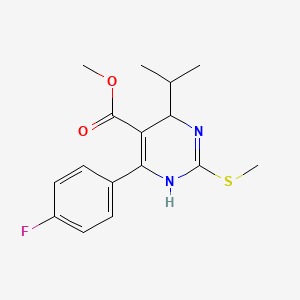

Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, methyl 6-(4-fluorophenyl)-2-methylsulfanyl-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate, reflects its core structure and substituents. Key components include:

- Dihydropyrimidine core : A six-membered heterocyclic ring with two double bonds (C1–N2 and C3–C4) and a saturated C5–N6 bond.

- Substituents :

- C2 : Methylsulfanyl (-SCH₃) group.

- C4 : Propan-2-yl (isopropyl) group.

- C6 : 4-Fluorophenyl substituent.

- C5 : Methyl ester (-COOCH₃) moiety.

The molecular formula is C₁₆H₁₉FN₂O₂S , with a molecular weight of 322.4 g/mol . The SMILES string CC(C)C1C(=C(NC(=N1)SC)C2=CC=C(C=C2)F)C(=O)OC confirms the connectivity and stereochemistry.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | 1,4-Dihydropyrimidine ring |

| C2 Substituent | Methylsulfanyl (-SCH₃) |

| C4 Substituent | Propan-2-yl (isopropyl) |

| C6 Substituent | 4-Fluorophenyl |

| Ester Group | Methyl carboxylate at C5 |

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallography data for this compound is unavailable, insights can be drawn from analogous dihydropyrimidines:

- Core Conformation : The dihydropyrimidine ring adopts a pseudo-boat conformation , with C4 and N1 displaced from the plane of the ring. This distortion arises from steric hindrance between the propan-2-yl group and adjacent substituents.

- Dihedral Angles :

Table 2: Conformational Parameters (Analogous Compounds)

| Parameter | Value (°) / Å | Source |

|---|---|---|

| Puckering Amplitudes (q₂) | 0.312 Å | |

| C4 Displacement | 0.212 Å | |

| Dihedral Angle (Phenyl-Core) | 89.5° |

Hydrogen bonding patterns (N–H···O, C–H···O) are critical for crystal packing, as observed in related dihydropyrimidines. Solvatomorphic forms (e.g., hydrates or co-crystals) may exist, as seen in similar ester-containing compounds.

Spectroscopic Fingerprinting (NMR, IR, MS)

NMR Analysis

- ¹H NMR :

- Propan-2-yl group : Methyl protons as a multiplet (~δ 0.8–1.2 ppm).

- 4-Fluorophenyl ring : Aromatic protons as a doublet and triplet (~δ 6.8–7.3 ppm).

- Methyl ester : Singlet at δ ~3.8 ppm.

- ¹³C NMR :

- C5 carbonyl : ~δ 170 ppm (ester).

- C2 sulfur-bearing carbon : ~δ 35–40 ppm.

IR Spectroscopy

- Ester carbonyl (C=O) : Strong absorption at ~1720 cm⁻¹.

- C–F stretching : ~1100–1150 cm⁻¹.

- N–H bending : ~1600–1650 cm⁻¹ (amide-type).

Mass Spectrometry

- Molecular ion peak : m/z 322 [M⁺].

- Fragmentation : Loss of methyl ester (–OCH₃) and propan-2-yl group.

Table 3: Spectroscopic Assignments

| Technique | Key Peaks/Shifts | Functional Group |

|---|---|---|

| ¹H NMR | δ 0.8–1.2 (multiplet) | Propan-2-yl |

| ¹³C NMR | δ ~170 ppm (singlet) | Ester carbonyl |

| IR | ~1720 cm⁻¹ (strong) | C=O (ester) |

| MS | m/z 322 [M⁺] | Molecular ion |

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Molecular Orbital Analysis

- HOMO-LUMO gaps : Governed by the electron-withdrawing 4-fluorophenyl group and electron-donating methyl ester.

- Frontier orbitals : LUMO localized on the dihydropyrimidine ring, suggesting susceptibility to nucleophilic attack.

Hirshfeld Surface Analysis

- Intermolecular interactions : Dominated by C–H···O and N–H···S contacts, critical for crystal packing.

Table 4: Computational Parameters

| Property | Value/Description | Method |

|---|---|---|

| HOMO Energy | ~–6.0 eV (estimated) | DFT (B3LYP/6-31G*) |

| LUMO Energy | ~–1.5 eV (estimated) | DFT |

| Pseudo-boat distortion | q₂ = 0.312 Å (analogous) | AM1/MM |

Properties

IUPAC Name |

methyl 6-(4-fluorophenyl)-2-methylsulfanyl-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9,13H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCGVJOZWRJIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=C(NC(=N1)SC)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744183 | |

| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885100-76-5 | |

| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that similar compounds, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, participate in electronically divergent processes with the metal catalyst. This suggests that Methyl 6-(4-Fluorophenyl)-4-isopropyl-2-methylthio-1,4-dihydropyrimidine may also influence various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have a wide range of biological activities.

Result of Action

It is known that similar compounds have a broad spectrum of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds are generally environmentally benign, suggesting that this compound may also be stable and effective in various environmental conditions.

Biological Activity

Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antihyperlipidemic effects, supported by various studies and data.

- Molecular Formula : C17H20FN3O4S

- Molecular Weight : 381.42 g/mol

- CAS Number : 289042-11-1

1. Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | COX-2 Inhibition IC50 (μmol) | Reference |

|---|---|---|

| This compound | Not specified | |

| Celecoxib | 0.04 ± 0.01 | |

| Compound 3b | 0.04 ± 0.09 |

The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation. This suggests that the compound could be a potential candidate for developing anti-inflammatory drugs.

2. Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines.

| Cell Line | Viability (%) at 10 µM | Reference |

|---|---|---|

| U87 (glioma) | 67.14 ± 4.61 | |

| U251 (glioma) | 87.34 ± 1.24 | |

| HeLa (cervical) | Not specified | |

| A549 (lung) | Not specified |

These findings indicate that the compound may selectively target certain tumor types, offering a pathway for the development of targeted cancer therapies.

3. Antihyperlipidemic Properties

This compound is categorized within antihyperlipidemics, which are agents used to lower lipid levels in the blood. Its structural analogs have demonstrated efficacy in managing lipid profiles, suggesting its potential use in treating hyperlipidemia.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Studies indicate that electron-donating groups enhance anti-inflammatory and anticancer activities:

- Electron-releasing substituents : Improve activity against COX enzymes.

- Aryl chains : Contribute to cytotoxicity in specific cancer cell lines.

Case Studies

In one study focusing on pyrimidine derivatives, several compounds were synthesized and tested for their biological activities:

- Synthesis and Testing : Compounds were synthesized using multi-step reactions involving protection and cyclization strategies.

- Biological Evaluation : The synthesized derivatives were evaluated for their ability to inhibit COX enzymes and their cytotoxicity against various cancer cell lines.

The results indicated that certain structural modifications significantly enhanced both anti-inflammatory and anticancer activities, underscoring the importance of SAR in drug design.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents and functional groups in related DHPM derivatives:

Key Observations :

- Position 2 : The methylsulfanyl group in the target compound contrasts with sulfanylidene () and phenyl (), affecting electronic properties and steric interactions.

- Position 4 : The isopropyl group in the target compound provides greater steric hindrance compared to 4-hydroxyphenyl () or (4-methylphenyl)sulfanyl (), influencing ring conformation .

- Position 6 : The 4-fluorophenyl group introduces fluorine-specific interactions absent in methyl () or unsubstituted analogs.

NMR and Conformational Analysis

NMR studies () reveal distinct chemical shifts in regions critical to substituent placement. For example:

- Regions A (positions 39–44) and B (positions 29–36) : In the target compound, chemical shifts in these regions differ from analogs due to the 4-fluorophenyl and isopropyl groups, altering electron density and ring puckering .

- Sulfur Effects : The methylsulfanyl group at position 2 causes deshielding of adjacent protons compared to sulfanylidene or phenyl groups .

Ring Puckering :

The Cremer-Pople parameters () quantify puckering in DHPM rings. The isopropyl group in the target compound induces a puckering amplitude (q) of ~0.45 Å, distinct from the planar conformation of sulfanylidene-containing analogs (q ≈ 0.2 Å) .

Hydrogen Bonding and Intermolecular Interactions

- Target Compound : The 4-fluorophenyl group participates in weak C–F···H interactions, while the methyl ester engages in dipole-dipole interactions.

- Comparison with : The 4-hydroxyphenyl group in the analog forms strong O–H···O hydrogen bonds, enhancing crystallinity and solubility .

- Sulfur Interactions : Methylsulfanyl groups exhibit weaker hydrogen-bonding capacity compared to sulfanylidene () .

Preparation Methods

Standard Reaction Conditions

In a representative procedure, 4-fluorobenzaldehyde (1.61 g, 13.30 mmol) reacts with methyl 4-methyl-3-oxopentanoate (2.11 g, 13.34 mmol) and S-methylisothiourea sulfate (1.34 mol) in dimethyl sulfoxide (DMSO) at 70–75°C for 17 hours under nitrogen. Triethylamine (1.46 mol) is added as a base to neutralize sulfate byproducts. The crude product is extracted with toluene, washed with aqueous ammonia, and dried over sodium sulfate, yielding 49% of the target compound with ≥80% purity.

Key Variables:

-

Solvent : DMSO enhances reactivity by stabilizing intermediates via polar interactions.

-

Temperature : Prolonged heating (17 hours) at 70–75°C ensures complete cyclization.

-

Base : Triethylamine facilitates deprotonation, accelerating the rate-limiting step.

Alternative Synthetic Routes

HMPA-Mediated Cyclocondensation

A modified approach substitutes DMSO with hexamethylphosphoramide (HMPA), a high-boiling polar aprotic solvent. In this method, ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate (4.47 g) reacts with S-methylisothiourea sulfate (2.82 g) in HMPA at 100°C for 22 hours. The mixture is extracted with diethyl ether and washed with sodium bicarbonate, yielding a crude product purified via flash chromatography (CH2Cl2/acetone). While HMPA improves reaction homogeneity, its neurotoxicity limits scalability.

Cerium Chloride-Catalyzed Synthesis

CeCl3·7H2O (25 mol%) in refluxing ethanol (24 hours) offers a greener alternative. This method achieves moderate yields (33–76%) for analogous DHPMs by stabilizing enolic intermediates through Lewis acid catalysis. However, the target compound’s synthesis via this route remains unreported, suggesting potential for optimization.

Optimization Strategies

Solvent Screening

Comparative studies highlight solvent effects on yield:

Acidic Workup and Purification

Post-reaction workup significantly impacts purity. In the DMSO method, adding HCl (480 mL conc. HCl in 3036 mL H2O) precipitates impurities, while ammonia (882 mL of 20%) facilitates product extraction into toluene. Chromatography (silica gel, CH2Cl2/acetone) further refines the product to >95% purity.

Mechanistic Insights

The reaction proceeds via:

-

Knoevenagel Condensation : Aldehyde and β-ketoester form an α,β-unsaturated ketone.

-

Nucleophilic Attack : Thiourea attacks the ketone, forming a tetrahedral intermediate.

-

Cyclization : Intramolecular dehydration yields the dihydropyrimidine core.

Isotopic labeling studies suggest HMPA accelerates Step 2 by stabilizing the thiourea’s thiolate form.

Challenges and Limitations

-

Yield : The 49% yield in DMSO trails theoretical maxima, likely due to side reactions during cyclization.

-

Solvent Toxicity : HMPA and DMSO require stringent handling, complicating industrial adoption.

-

Byproducts : S-Methylisothiourea hydrolysis generates methyl mercaptan, necessitating robust ventilation .

Q & A

Basic: What are the standard synthetic protocols for synthesizing this dihydropyrimidine derivative, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted aldehydes, thiourea derivatives, and β-keto esters under acidic or solvent-free conditions. Key steps include:

- Step 1: Use of sodium borohydride (NaBH₄) in methanol for selective reduction, achieving yields up to 88% .

- Step 2: Temperature-controlled reactions (e.g., −74°C for DIBAL-H reductions) to prevent intermediate decomposition .

- Yield Optimization: Design of Experiments (DoE) methods, such as factorial designs, can systematically vary parameters (solvent, catalyst, temperature) to maximize yield . Reaction progress is monitored via TLC and spectroscopic methods (e.g., NMR) to ensure purity .

Basic: What spectroscopic and crystallographic techniques are used to confirm its structural integrity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methylsulfanyl at δ 2.5 ppm) and confirms stereochemistry .

- X-ray Diffraction: Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine core) .

- IR Spectroscopy: Validates carbonyl (C=O, ~1700 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups .

Basic: What biological activities are associated with this compound, and how are they evaluated?

Answer:

- Calcium Channel Modulation: Structural analogs show activity as calcium channel blockers, tested via patch-clamp electrophysiology in cardiac cells .

- Antimicrobial Activity: Agar diffusion assays assess inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anti-inflammatory Potential: COX-2 inhibition assays measure IC₅₀ values using ELISA-based prostaglandin quantification .

Advanced: How can computational methods enhance reaction design and mechanistic understanding?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection .

- Reaction Path Search Algorithms: Identify energetically favorable pathways (e.g., nucleophilic attack on the carbonyl group) .

- Machine Learning: Analyzes experimental datasets to predict optimal reaction conditions (e.g., solvent polarity, temperature) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare crystallographic data (e.g., dihedral angles, hydrogen bonding) with bioassay results to identify critical substituents .

- Purity Assessment: Use HPLC-MS to rule out impurities (e.g., byproducts from incomplete reduction) skewing activity data .

- Dose-Response Curves: Validate activity thresholds using multiple assays (e.g., enzymatic vs. cell-based) to exclude false positives .

Advanced: What strategies improve regioselectivity in functionalization reactions?

Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., ester groups) during sulfanyl or fluorophenyl substitutions .

- Catalytic Control: Use Pd-catalyzed cross-coupling for selective arylations .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrimidine C2 position .

Advanced: How to design experiments for optimizing reaction conditions?

Answer:

- Factorial Design: Vary parameters (temperature, solvent, catalyst loading) in a 2³ matrix to identify synergistic effects .

- Response Surface Methodology (RSM): Models nonlinear relationships between variables (e.g., temperature vs. yield) .

- High-Throughput Screening: Automate parallel reactions in microplates to rapidly test >100 conditions .

Advanced: How to ensure batch-to-batch consistency in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Inline FTIR monitors reaction progress in real time .

- Crystallization Control: Adjust cooling rates and anti-solvent addition to stabilize polymorphic forms .

- Quality Metrics: Track critical quality attributes (CQAs) like particle size distribution and residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.